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Compound of Interest

Compound Name: 4-(Trifluoromethyl)nicotinonitrile

Cat. No.: B082138

4-(Trifluormethyl)nicotinonitril ist ein hochfunktionalisiertes Pyridinderivat, das als
entscheidender Baustein in der Synthese von pharmazeutischen Wirkstoffen und
Agrochemikalien dient. Seine Struktur vereint zwei wichtige Merkmale: einen elektronisch
verarmten Pyridinring, der durch die stark elektronenziehende Trifluormethylgruppe (-CF3)
aktiviert wird, und eine chemisch vielseitige Nitrilgruppe (-C=N).

Die -CFs-Gruppe verleiht den Zielmolekiilen oft verbesserte metabolische Stabilitat, erhdhte
Lipophilie und eine starkere Rezeptorbindungsaffinitat. Die Nitrilgruppe fungiert als vielseitiger
"chemischer Griff", der in eine Vielzahl anderer wichtiger funktioneller Gruppen umgewandelt
werden kann.[1][2] Die Fahigkeit, diese Gruppe selektiv zu derivatisieren, ist daher von grofiter
Bedeutung fur die systematische Erforschung des chemischen Raums und die Optimierung
von Leitsubstanzen in der Wirkstoffforschung.

Dieser Leitfaden konzentriert sich auf drei fundamentale und hochrelevante Transformationen
der Nitrilgruppe:

e Hydrolyse zur Synthese von 4-(Trifluormethyl)nicotinsaure.
o Reduktion zur Herstellung von (4-(Trifluormethyl)pyridin-3-yl)ymethanamin.

e [3+2]-Cycloaddition zur Bildung des entsprechenden 5-substituierten Tetrazols.

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b082138?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/38395363/
https://en.wikipedia.org/wiki/Nitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

—J

(4—(Trifluormethyl)nicotinonitrilj

Hydrolyse Reduktion 3+2] Cycloaddition
(H* oder OH") (z.B. Hz, Raney-Ni) (NaNs, ZnClz)

\ \ \

4-(Trifluormethyl)nicotinsaure (4-(Trifluormethyl)pyridin-3-yl)methanamin 5-(4-(Trifluormethyl)pyridin-3-yl)-1H-tetrazol

Click to download full resolution via product page

Abbildung 1: Ubersicht der Derivatisierungswege fiir 4-(Trifluormethyl)nicotinonitril.

Hydrolyse: Zugang zu 4-(Trifluormethyl)nicotinsaure

Die Umwandlung einer Nitrilgruppe in eine Carbonsaure ist eine der fundamentalsten
Transformationen in der organischen Synthese. Die resultierende 4-(Trifluormethyl)nicotinsaure
ist ein wertvolles Zwischenprodukt, das weitere Funktionalisierungen wie Amidierungen oder
Veresterungen ermdglicht. Die Hydrolyse kann sowohl unter sauren als auch unter basischen
Bedingungen durchgefuihrt werden, wobei oft harsche Bedingungen erforderlich sind, um die
stabile C=N-Dreifachbindung vollstandig zu spalten.[3][4][5]

Mechanistische Einblicke: Unter sauren Bedingungen wird das Nitril-Stickstoffatom zunachst
protoniert, was die Elektrophilie des Kohlenstoffatoms erhdht und den nukleophilen Angriff von
Wasser ermdglicht.[3][6] Nach mehreren Schritten, einschlie3lich der Tautomerisierung zu
einem Amid-Zwischenprodukt, wird das Amid weiter zur Carbonsaure und einem Ammoniumion
hydrolysiert.[4] Unter basischen Bedingungen greift ein Hydroxidion direkt das Nitril-
Kohlenstoffatom an, was letztendlich nach der Hydrolyse des Amid-Intermediats zu einem
Carboxylat-Salz fuhrt, das durch Ansauern protoniert wird.[4]

Abbildung 2: Vereinfachter Mechanismus der sdurekatalysierten Nitril-Hydrolyse.
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Protokoll 2.1: Basische Hydrolyse von 4-
(Trifluormethyl)nicotinonitril

Dieses Protokoll beschreibt eine robuste Methode zur Hydrolyse unter Verwendung von
Natriumhydroxid. Die hohen Temperaturen sind notwendig, um eine vollstandige Umwandlung
zu gewabhrleisten.

Materialien:

4-(Trifluormethyl)nicotinonitril

o Natriumhydroxid (NaOH)

o Wasser (deionisiert)

o Konzentrierte Salzsaure (HCI, ~37%)

o Diethylether oder Ethylacetat

o Rundkolben, Ruckflusskihler, Magnetrihrer mit Heizplatte

o Scheidetrichter, Becherglaser, pH-Papier

Sicherheitshinweise:

o Arbeiten Sie stets im Abzug.

o Tragen Sie geeignete personliche Schutzausristung (Schutzbrille, Kittel, Handschuhe).

¢ NaOH und konzentrierte HCI sind stark atzend.

Durchfihrung:

¢ In einem 100-mL-Rundkolben werden 4-(Trifluormethyl)nicotinonitril (1,72 g, 10,0 mmol) und
eine 10%ige wassrige NaOH-L6sung (40 mL) vorgelegt.

¢ Die Suspension wird unter starkem Rihren zum Ruckfluss erhitzt (ca. 100-110 °C). Die
Reaktion wird fur 6-12 Stunden unter Ruckfluss gehalten. Die Umwandlung kann mittels
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Dunnschichtchromatographie (DC) oder HPLC uberwacht werden. Das Verschwinden des
Ausgangsmaterials signalisiert das Ende der Reaktion.

e Nach Abschluss der Reaktion wird die Reaktionsmischung auf Raumtemperatur abgekuihlt
und anschlie3end in einem Eisbad auf 0-5 °C gekuhlt.

o Unter Ruhren wird langsam konzentrierte HCI zugetropft, um den pH-Wert auf ca. 2-3
einzustellen. Dabei fallt die 4-(Trifluormethyl)nicotinsdure als weil3er Feststoff aus.

o Der Niederschlag wird durch Vakuumfiltration abgetrennt, mit kaltem deionisiertem Wasser
gewaschen, um anorganische Salze zu entfernen, und anschlieBend im Vakuumexsikkator
getrocknet.

» Falls das Produkt nicht ausfallt oder um die Ausbeute zu maximieren, kann die saure
wassrige Phase dreimal mit je 50 mL Ethylacetat extrahiert werden. Die vereinigten
organischen Phasen werden Uber wasserfreiem Natriumsulfat getrocknet, filtriert und das
Lésungsmittel unter reduziertem Druck entfernt, um das Produkt zu erhalten.

Erwartete Ergebnisse:
e Ausbeute: Typischerweise 85-95%.

e Charakterisierung: Das Produkt kann durch *H-NMR, ¥C-NMR und Massenspektrometrie
bestatigt werden. Der Schmelzpunkt sollte mit Literaturwerten tbereinstimmen.

Reduktion: Synthese von (4-(Trifluormethyl)pyridin-
3-yl)methanamin

Primare Amine sind eine der wichtigsten funktionellen Gruppen in der medizinischen Chemie,
da sie als basische Zentren, Wasserstoffbriicken-Donoren und als Angriffspunkte fur weitere
Funktionalisierungen dienen. Die Reduktion von Nitrilen ist ein direkter Weg zu primaren
Aminen.[7]

Methodenubersicht:

o Katalytische Hydrierung: Dies ist oft die Methode der Wahl fir industrielle Anwendungen, da
sie atomokonomisch ist.[7] Katalysatoren wie Raney-Nickel, Palladium auf Kohle (Pd/C) oder
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Platindioxid (PtO2) werden unter Wasserstoffdruck eingesetzt.[8][9] Die Wahl des
Katalysators und der Bedingungen ist entscheidend, um die Uberreduktion oder die Bildung
von sekundaren und tertiaren Aminen zu vermeiden.[7]

Chemische Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Diboran
(B2Hs) sind hochwirksam, aber oft weniger selektiv gegenuber anderen funktionellen
Gruppen.[10] Mildere Bedingungen kénnen mit Natriumborhydrid (NaBHa4) in Gegenwart von
Katalysatoren wie CoClz erreicht werden.[7][11]

FUr dieses Substrat ist die katalytische Hydrierung mit Raney-Nickel eine bewéhrte und

effiziente Methode.

Protokoll 3.1: Katalytische Hydrierung mit Raney-Nickel

Dieses Protokoll beschreibt die Reduktion des Nitrils zu einem primaren Amin unter

Verwendung von Wasserstoffgas und einem Raney-Nickel-Katalysator in einer ethanolischen

Ammoniaklésung, um die Bildung von Nebenprodukten zu minimieren.

Materialien:

4-(Trifluormethyl)nicotinonitril

Raney-Nickel (als wassrige Suspension)

Ethanol (absolut)

Ammoniaklésung (z.B. 7 N in Methanol oder gesattigtes ethanolisches Ammoniak)
Wasserstoffgas (Hz2)

Hydrierapparatur (z.B. Parr-Shaker)

Celit® (Filterhilfsmittel)

Sicherheitshinweise:

Raney-Nickel ist pyrophor, wenn es trocken ist, und muss stets mit einem Losungsmittel
bedeckt sein.
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o Wasserstoffgas ist hochentziindlich. Die Apparatur muss auf Dichtheit geprift und
ordnungsgemal geerdet sein.

o Die Reaktion muss in einem gut bellfteten Bereich oder Abzug durchgefihrt werden.

Durchfihrung:

Der Hydrierreaktor wird sorgfaltig mit Stickstoff oder Argon gespuilt.

 In den Reaktorbehalter werden 4-(Trifluormethyl)nicotinonitril (1,72 g, 10,0 mmol) und 50 mL
einer 10%igen Losung von Ammoniak in Ethanol gegeben.

o Unter Schutzgasatmosphare wird vorsichtig Raney-Nickel (ca. 1,0 g wassrige Suspension,
grundlich mit Ethanol gewaschen) zugegeben.

o Der Reaktor wird verschlossen und mehrmals mit Wasserstoff gespult, bevor ein Druck von
3-4 bar (ca. 50 psi) Hz eingestellt wird.

e Die Mischung wird bei Raumtemperatur fir 12-24 Stunden kréftig geschuttelt. Der
Reaktionsfortschritt wird durch die Wasserstoffaufnahme und/oder GC-MS-Analyse von
Proben verfolgt.

e Nach Abschluss der Reaktion wird der Wasserstoffdruck abgelassen und der Reaktor mit
Stickstoff gespiilt.

o Der Katalysator wird vorsichtig durch Filtration Gber ein Bett aus Celit® entfernt. Das Celit®-
Bett wird grindlich mit Ethanol gespuilt. Achtung: Der Filterkuchen darf nicht trocken werden.

e Das Filtrat wird unter reduziertem Druck eingeengt, um das rohe (4-(Trifluormethyl)pyridin-3-
yl)methanamin zu erhalten, das bei Bedarf durch Vakuumdestillation oder Saure-Base-
Extraktion weiter gereinigt werden kann.

Erwartete Ergebnisse:
e Ausbeute: 70-90%.

o Charakterisierung: Das Produkt wird durch *H-NMR, 13C-NMR und ESI-MS identifiziert. Das
charakteristische Verschwinden des Nitrilsignals im IR-Spektrum und das Auftreten von N-H-
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Schwingungen sind Indikatoren fur eine erfolgreiche Reaktion.

[3+2]-Cycloaddition: Synthese von 5-(4-
(Trifluormethyl)pyridin-3-yl)-1H-tetrazol

Tetrazole sind wichtige Heterozyklen in der medizinischen Chemie, die oft als metabolisch
stabile Bioisostere fir Carbonsauregruppen eingesetzt werden.[12] Sie weisen &hnliche pKa-
Werte und geometrische Eigenschaften auf, sind aber resistenter gegentiber metabolischem
Abbau. Die haufigste Synthesemethode ist die [3+2]-Cycloaddition eines Nitrils mit einer
Azidquelle.[12][13]

Mechanistische Einblicke: Die Reaktion ist eine 1,3-dipolare Cycloaddition zwischen dem Nitril
und dem Azidion.[14] Die Reaktion wird oft durch Lewis-Sauren (z.B. ZnClz, InCls, NH4Cl) oder
Bronsted-Sauren katalysiert, die das Nitril-Kohlenstoffatom fiir den nukleophilen Angriff des
Azids aktivieren.[15] Die Verwendung von Mikrowellenbestrahlung kann die Reaktionszeiten

drastisch verkirzen.[15]
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Abbildung 3: Allgemeiner Arbeitsablauf fir die Tetrazol-Synthese.

Protokoll 4.1: Lewis-Saure-katalysierte Tetrazol-
Synthese
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Dieses Protokoll verwendet Zinkchlorid als effektiven und kostengtinstigen Katalysator zur
Aktivierung des Nitrils.

Materialien:

4-(Trifluormethyl)nicotinonitril

e Natriumazid (NaNs)

e Zinkchlorid (ZnClz, wasserfrei)

e N,N-Dimethylformamid (DMF, wasserfrei)

e Salzsaure (1 M HCI)

o Ethylacetat

o Wasser (deionisiert)

e Rundkolben, Ruckflusskihler oder Mikrowellenreaktor
Sicherheitshinweise:

o Natriumazid ist hochgiftig und kann mit Schwermetallen explosive Azide bilden. Vermeiden
Sie den Kontakt mit Metallspateln (verwenden Sie Keramik oder Kunststoff) und entsorgen
Sie es vorschriftsmalig.

o Bei der Anséduerung kann die giftige und explosive Stickstoffwasserstoffsaure (HNs)
entstehen. Fuhren Sie diesen Schritt unbedingt in einem gut funktionierenden Abzug durch.

Durchfihrung:

 In einem trockenen Rundkolben werden 4-(Trifluormethyl)nicotinonitril (1,72 g, 10,0 mmol),
Natriumazid (0,98 g, 15,0 mmol, 1,5 Ag.) und wasserfreies Zinkchlorid (2,04 g, 15,0 mmol,
1,5 Ag.) vorgelegt.

o Es werden 20 mL wasserfreies DMF zugegeben.
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o Die Reaktionsmischung wird unter Ruhren auf 120-130 °C erhitzt und fir 12-24 Stunden bei
dieser Temperatur gehalten. Der Fortschritt wird mittels DC oder LC-MS Uberwacht.

» Nach der Reaktion wird die Mischung auf Raumtemperatur abgekihlt und in 100 mL Wasser
gegossen.

e Im Abzug wird die wéssrige Losung vorsichtig mit 1 M HCI auf einen pH-Wert von 2-3
angesauert, um das Tetrazol zu protonieren und auszufallen.

e Das Produkt wird entweder durch Filtration gesammelt oder durch dreifache Extraktion mit je
50 mL Ethylacetat aus der wassrigen Phase isoliert.

e Die vereinigten organischen Phasen werden mit Wasser und geséttigter Kochsalzlésung
gewaschen, Uber Natriumsulfat getrocknet, filtriert und das Losungsmittel unter reduziertem
Druck entfernt.

o Das Rohprodukt kann durch Umkristallisation (z.B. aus Ethanol/Wasser) gereinigt werden.
Erwartete Ergebnisse:
» Ausbeute: 75-90%.

o Charakterisierung: Die Bildung des Tetrazols wird durch NMR-Spektroskopie (Auftreten
eines NH-Signals fur das 1H-Tetrazol), IR-Spektroskopie (Verschwinden der C=N-Bande)
und hochauflésende Massenspektrometrie bestatigt.

Zusammenfassung der Derivatisierungen

Die folgende Tabelle fasst die wichtigsten Parameter der beschriebenen Protokolle zusammen
und ermoglicht einen schnellen Vergleich der verschiedenen Derivatisierungsstrategien.
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Transformatio Produkt Hauptreagenzi  Typische Typische
rodu
n en Bedingungen Ausbeute
4-
: ~ NaOH (aq.),
Hydrolyse (Trifluormethyl)ni Ruckfluss, 6-12h  85-95%
_ dann HCI
cotinsaure
(4-
] (Trifluormethyl)p Hz, Raney-Ni, 3-4 bar Hz, RT,
Reduktion o 70-90%
yridin-3- NHs/EtOH 12-24 h

yl)methanamin

5-(4-
N (Trifluormethyl)p DMF, 120-130
Cycloaddition o NaNs, ZnCl2 75-90%
yridin-3-yl)-1H- °C, 12-24 h
tetrazol
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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